molecular formula C19H19N5O7 B14469325 N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol CAS No. 65674-31-9

N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol

Cat. No.: B14469325
CAS No.: 65674-31-9
M. Wt: 429.4 g/mol
InChI Key: BQAHMPMZZRYYJK-UHFFFAOYSA-N
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Description

N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol N,N-diethylquinolin-2-amine is an organic compound derived from quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

    N,N-diethylquinolin-2-amine: This compound can be synthesized through the alkylation of quinoline with diethylamine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline, followed by the addition of diethylamine.

    2,4,6-trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of nitric and sulfuric acids. The reaction is carried out in large reactors with precise temperature control to ensure safety and maximize yield. The product is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,4,6-trinitrophenol can undergo oxidation reactions, particularly under strong oxidizing conditions, leading to the formation of various degradation products.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: Both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Degradation products of 2,4,6-trinitrophenol.

    Reduction: Amino derivatives of 2,4,6-trinitrophenol.

    Substitution: Substituted derivatives of both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol.

Scientific Research Applications

N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is unique due to the combination of the quinoline derivative and the nitroaromatic compound. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

CAS No.

65674-31-9

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2.C6H3N3O7/c1-3-15(4-2)13-10-9-11-7-5-6-8-12(11)14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,3-4H2,1-2H3;1-2,10H

InChI Key

BQAHMPMZZRYYJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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